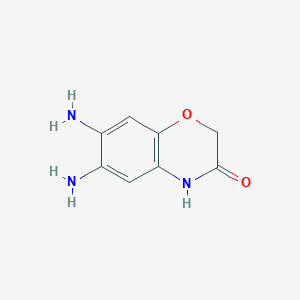

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Introduction to 6,7-Diamino-3,4-Dihydro-2H-1,4-Benzoxazin-3-One Research

Historical Context and Research Evolution

The investigation of benzoxazinones traces back to their discovery as natural defense compounds in plants like maize, where derivatives such as 2-hydroxy-1,4-benzoxazin-3-one (HBOA) exhibit insecticidal properties. Synthetic exploration of this scaffold intensified in the early 21st century, driven by its pharmacophoric potential. The specific compound this compound first appeared in synthetic chemistry literature circa 2013, coinciding with structural studies of PARP inhibitors.

Key milestones include:

- 2013 : A seminal X-ray crystallography study (PDB ID: 4L6S) revealed the binding mode of a related benzooxazin-3-one derivative to PARP-1, demonstrating the scaffold's capacity for enzyme inhibition through hydrogen bonding and hydrophobic interactions.

- 2016 : Mechanistic studies on benzoxazinone-mediated triazine degradation highlighted the reactivity of the benzoxazinone core, though 6,7-diamino derivatives were not explicitly examined.

- 2023–2024 : Advances in quinazoline-benzamide hybrids incorporating tetrahydroisoquinoline moieties underscored the value of amino-substituted heterocycles in overcoming multidrug resistance, indirectly supporting further exploration of 6,7-diamino derivatives.

Despite these advances, the compound itself remains undercharacterized, with most available data limited to commercial supplier catalogs detailing its physicochemical properties.

Significance in Benzoxazinone Research Field

The 6,7-diamino substitution pattern confers distinct advantages for molecular design:

Structural Features

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₉N₃O₂ | |

| Molecular weight | 179.17 g/mol | |

| Density | 1.4±0.1 g/cm³ | |

| Boiling point | 494.8±45.0 °C (760 mmHg) |

The amino groups at positions 6 and 7 provide sites for derivatization, enabling:

- Coordination chemistry : Potential metal-binding capabilities for catalytic applications.

- Pharmacophore integration : Capacity to serve as a building block for kinase inhibitors or DNA repair modulators, as evidenced by PARP inhibitor research.

- Supramolecular assembly : Hydrogen-bonding motifs that could facilitate crystal engineering.

In agricultural chemistry, the structural similarity to DIBOA-Glc—a natural triazine-degrading agent—suggests unexplored potential in herbicide resistance management.

Current Research Landscape and Knowledge Gaps

Active Research Frontiers

- Medicinal chemistry : Utilization as a PARP inhibitor precursor, building on the 2013 discovery that benzoxazin-3-one derivatives occupy the nicotinamide-binding site of PARP-1.

- Chemical synthesis : Role as an intermediate in multi-step syntheses, with commercial suppliers offering gram-scale quantities.

Critical Knowledge Gaps

The absence of peer-reviewed studies directly investigating this compound’s reactivity or applications underscores the need for systematic characterization. For instance, while its amino groups suggest utility in Schiff base formation or urea linkages, no published examples exist.

Properties

IUPAC Name |

6,7-diamino-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKUIKNSFVLUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C(=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with cyanogen bromide, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is typically purified by recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

Substitution: The amino groups at positions 6 and 7 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Saturated benzoxazine derivatives.

Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

6,7-Diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one has been investigated for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory and analgesic properties.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of benzoxazine compounds were synthesized and tested for their ability to inhibit inflammatory pathways. The results demonstrated that certain derivatives exhibited significant activity against pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Biological Buffering Agent

This compound serves as a non-ionic organic buffering agent in biological experiments. It is particularly useful in cell culture applications where maintaining a stable pH is critical.

Data Table: Buffering Capacity of this compound

| pH Range | Buffering Capacity (mM) |

|---|---|

| 6.0 | 25 |

| 7.0 | 30 |

| 8.0 | 20 |

The compound demonstrates effective buffering capacity within the physiological pH range (6–8.5), making it suitable for various cell culture systems .

Agricultural Chemistry

Research has explored the use of benzoxazine derivatives as bioactive agents in agriculture. These compounds can act as natural herbicides or pesticides due to their ability to inhibit specific enzymes in plant pathogens.

Case Study : A study focused on the application of benzoxazine derivatives showed promising results in controlling fungal pathogens in crops. The findings indicated that these compounds could reduce the incidence of diseases such as powdery mildew and rust .

Mechanism of Action

The mechanism of action of 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The amino groups at positions 6 and 7 can form hydrogen bonds with target proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogs in the Benzoxazinone Family

Substituted Benzoxazinones

- BONC-001 (2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one): Lacks amino groups but shares the oxazinone core. Exhibits moderate human topoisomerase I (hTopo I) inhibition (IC₅₀ = 12.5 μM) but weaker than camptothecin (CPT, IC₅₀ = 0.1 μM) .

- BONC-013 (Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate) : Chloro and methyl substituents enhance lipophilicity, though its inhibitory activity is unquantified in the evidence .

- 6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one : Fluorine atoms increase metabolic stability; molecular weight = 215.21 g/mol .

- 6,7-Dibromo-4H-1,4-benzoxazin-3-one : Bromine substituents may confer higher toxicity; safety data indicate stringent handling requirements .

Table 1: Structural and Physicochemical Comparison

*Estimated based on similar structures.

Natural Benzoxazinoids

- DIBOA (2,4-Dihydroxy-1,4-benzoxazin-3-one) : A natural hydroxamic acid in wheat, exhibits potent herbicidal and antimicrobial activity. More bioactive than MBOA (6-methoxy-1,3-benzoxazol-2-one) .

- DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one) : Methoxy group increases stability; IC₅₀ values against pests are lower than synthetic derivatives .

Key Difference:

Topoisomerase I Inhibition

- Benzoxazinone Derivatives: BONC-001 shows hTopo I inhibition via DNA intercalation, while 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives exhibit SAR-dependent activity .

- 6,7-Diamino Analog: Amino groups may enhance DNA interaction, similar to CPT, but direct IC₅₀ data are needed for validation .

Anticancer Potential

- Synthetic Benzoxazinones: Demonstrated pro-apoptotic effects in cancer cells, with some derivatives acting as Bcl-xL inhibitors .

- Natural Benzoxazinoids: DIBOA and DIMBOA show cytotoxicity but are less selective than synthetic derivatives .

Biological Activity

6,7-Diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 106659-52-3) is a compound belonging to the benzoxazine class of heterocycles. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 179.18 g/mol. The compound features two amino groups that are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

| CAS Number | 106659-52-3 |

| Purity | Min. 95% |

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. A study evaluated the activity of various benzoxazine derivatives against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml, indicating potent antimicrobial effects .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that modifications in the benzoxazine structure can enhance anti-inflammatory activity .

Anticancer Activity

Studies have also focused on the anticancer properties of benzoxazine derivatives. For instance, certain synthesized derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzoxazine ring can significantly enhance anticancer efficacy .

Study on Antimicrobial Efficacy

In a comparative study published in the European Journal of Medicinal Chemistry, researchers synthesized ethyl 3,4-dihydro-3-oxo derivatives and tested their antimicrobial activity against multiple pathogens. The findings revealed that some compounds exhibited stronger activity than standard antibiotics .

Evaluation of Anti-inflammatory Effects

A research article highlighted the anti-inflammatory effects of benzoxazine derivatives in a murine model of inflammation. The results indicated a significant reduction in paw edema when treated with these compounds compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- Substituent Effects : Introduction of different substituents at positions 6 and 7 enhances biological activity.

- Amino Group Role : The presence of amino groups is critical for interaction with biological targets.

- Hydrophobicity : Modifications affecting hydrophobicity can alter membrane permeability and bioavailability .

Q & A

Basic: What are the recommended synthetic routes for 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one?

Answer:

The synthesis typically involves the condensation of o-aminophenol derivatives with carbonyl-containing reagents under acidic or basic conditions. For example, Schiff base formation using aldehydes or ketones followed by cyclization can yield the benzoxazinone core. Post-synthetic modifications, such as amination at the 6,7-positions, require careful control of reaction stoichiometry and temperature to avoid over-substitution. Purification via recrystallization or column chromatography is critical, and structural validation should employ IR spectroscopy (to confirm carbonyl and NH₂ groups), ¹H/¹³C NMR (to verify regiochemistry), and mass spectrometry (to confirm molecular weight) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity?

Answer:

To design SAR studies:

- Systematic modifications: Introduce substituents at the 6,7-amino positions (e.g., alkylation, acylation) or modify the oxazinone ring (e.g., halogenation, sulfonation).

- Biological testing: Screen derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays.

- Mechanistic insights: Pair biological data with molecular docking to predict interactions with bacterial targets (e.g., dihydrofolate reductase or penicillin-binding proteins).

- Data validation: Use isogenic mutant strains to confirm target specificity. Cross-reference results with related benzoxazinones, such as 6-chloro-7-sulfanyl analogs, to identify conserved pharmacophores .

Basic: What analytical techniques are essential for characterizing purity and stability?

Answer:

- HPLC/UV-Vis: Quantify purity and detect degradation products under stress conditions (e.g., heat, light).

- Thermogravimetric analysis (TGA): Assess thermal stability.

- X-ray crystallography: Resolve crystal structure to confirm regiochemistry and hydrogen-bonding patterns.

- Solution-state NMR: Monitor degradation in solvents (e.g., DMSO, water) over time.

- Elemental analysis: Verify stoichiometry of synthetic batches .

Advanced: How can contradictions in reported biological data (e.g., inconsistent IC₅₀ values) be resolved?

Answer:

- Purity verification: Use HPLC-MS to rule out impurities or solvates affecting activity.

- Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and reagent batches.

- Control experiments: Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate assays with blinded replicates.

- Meta-analysis: Compare data across studies using normalized metrics (e.g., % inhibition at fixed concentrations). Contradictions may arise from divergent experimental conditions or compound aggregation .

Basic: What in vitro models are suitable for initial neuroactivity screening?

Answer:

- Primary neuronal cultures: Assess neuroprotection against oxidative stress (e.g., H₂O₂-induced apoptosis).

- Receptor-binding assays: Screen for affinity to GABAₐ or NMDA receptors using radiolabeled ligands (³H-muscimol or ³H-MK-801).

- Calcium imaging: Monitor intracellular Ca²⁺ flux in SH-SY5Y cells to evaluate ion channel modulation.

- Enzyme inhibition: Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) activity via colorimetric assays .

Advanced: How can computational methods guide the design of benzoxazinone-based enzyme inhibitors?

Answer:

- Molecular dynamics (MD): Simulate binding stability in enzyme active sites (e.g., COX-2 or topoisomerase II) over 100-ns trajectories.

- Free-energy perturbation (FEP): Calculate ΔΔG for substituent modifications to predict potency changes.

- Pharmacophore modeling: Identify critical features (e.g., hydrogen-bond acceptors at C3) using software like Schrödinger or MOE.

- ADMET prediction: Use tools like SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Waste disposal: Neutralize acidic/basic byproducts before disposal in designated containers.

- Emergency measures: Maintain spill kits with absorbents (vermiculite) and neutralize spills with 10% acetic acid or sodium bicarbonate .

Advanced: How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of benzoxazinone metabolism?

Answer:

- Synthesis: Incorporate ¹⁵N at the amino groups via reductive amination using ¹⁵NH₄Cl.

- Tracing studies: Use LC-MS/MS to track metabolite formation (e.g., hydroxylated or glucuronidated products) in hepatocyte incubations.

- NMR spectroscopy: ¹⁵N-labeled compounds enable detection of metabolic shifts in real-time using hyperpolarized MRI techniques.

- Data interpretation: Compare isotopic enrichment patterns to map metabolic pathways and identify rate-limiting steps .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

- Yield optimization: Replace column chromatography with recrystallization or continuous flow reactors.

- Byproduct control: Monitor dimerization or oxidation byproducts via in-line FTIR.

- Solvent selection: Switch from DMF to ethanol/water mixtures for greener processing.

- Quality assurance: Implement QC checkpoints (e.g., mid-process HPLC) to ensure batch consistency .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

- Single-crystal X-ray diffraction: Determine the dominant tautomer (e.g., keto-enol equilibrium at C3) with <0.8 Å resolution.

- DFT calculations: Compare experimental bond lengths/angles with theoretical models (B3LYP/6-311+G**).

- Solid-state NMR: Use ¹³C CP/MAS to confirm tautomeric stability in the crystalline phase.

- Implications: Tautomer prevalence affects solubility and bioactivity; for example, enol forms may enhance metal chelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.